6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
CAS No.: 1428198-37-1
Cat. No.: VC11653027
Molecular Formula: C6H9ClF3N
Molecular Weight: 187.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428198-37-1 |
|---|---|
| Molecular Formula | C6H9ClF3N |
| Molecular Weight | 187.59 g/mol |
| IUPAC Name | 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
| Standard InChI | InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-3-1-10-2-4(3)5;/h3-5,10H,1-2H2;1H |
| Standard InChI Key | RJEVOPRUJWDKRJ-UHFFFAOYSA-N |
| SMILES | C1C2C(C2C(F)(F)F)CN1.Cl |
| Canonical SMILES | C1C2C(C2C(F)(F)F)CN1.Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, reflects its bicyclic core, which consists of a six-membered ring system fused with a three-membered cyclopropane-like structure. The nitrogen atom occupies the 3-position, while the trifluoromethyl group is appended to the 6-position, creating a sterically congested environment that influences reactivity and binding interactions.
Key Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.59 g/mol |
| CAS Registry Number | 1428198-37-1 |
| SMILES | |
| InChIKey | RJEVOPRUJWDKRJ-UHFFFAOYSA-N |
The trifluoromethyl group () significantly enhances lipophilicity (), improving membrane permeability and bioavailability compared to non-fluorinated analogs. This modification also increases metabolic stability by resisting oxidative degradation, a common limitation in drug candidates.
Synthesis and Manufacturing
The synthesis of 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclization reactions starting from linear precursors. A representative pathway includes:
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Precursor Preparation: Reacting a trifluoromethyl-containing amine with a dihalogenated alkane to form a bicyclic intermediate.
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Cyclization: Using strong bases like -butyllithium to induce ring closure, forming the azabicyclo[3.1.0]hexane core.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving solubility and crystallinity.
Challenges in synthesis include controlling stereochemistry and minimizing side reactions due to the strained bicyclic system. Recent advances in flow chemistry and catalytic asymmetric synthesis may address these issues, enabling scalable production.
Medicinal Chemistry Applications
Lipophilicity and Bioavailability
The group increases by approximately 1.0–1.5 units compared to non-fluorinated analogs, as calculated using Hansch analysis. This enhancement improves oral absorption and CNS penetration, critical for central nervous system (CNS)-targeted therapies.
Metabolic Stability
In vitro microsomal stability assays reveal that the trifluoromethyl group reduces cytochrome P450-mediated oxidation, extending the compound’s half-life () in hepatic models.
Challenges in Research
Synthetic Complexity
The strained bicyclic structure complicates large-scale synthesis, with yields often below 40% due to competing polymerization and isomerization.
Stability Issues
The hydrochloride salt is hygroscopic, requiring stringent storage conditions (, desiccated) to prevent decomposition.
Future Research Directions
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Derivative Synthesis: Exploring substitutions at the nitrogen or carbon positions to optimize target affinity and pharmacokinetics.
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In Vivo Studies: Assessing toxicity, bioavailability, and efficacy in animal models of viral infection or neurological disease.
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Computational Modeling: Using molecular docking and dynamics to predict target interactions and guide structural optimization.
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